molecular formula C16H19NO5 B2569362 Benzo[d][1,3]dioxol-5-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone CAS No. 1426314-90-0

Benzo[d][1,3]dioxol-5-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone

Cat. No.: B2569362
CAS No.: 1426314-90-0
M. Wt: 305.33
InChI Key: XLLIJPVHLZPXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d][1,3]dioxol-5-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone is a structurally complex compound featuring a benzodioxole moiety linked to a spirocyclic 1,9-dioxa-4-azaspiro[5.5]undecane system via a ketone bridge. This compound’s unique architecture combines electron-rich aromatic systems with a constrained spirocyclic amine, making it a candidate for applications in medicinal chemistry and materials science. Synthetically, its preparation involves multi-step reactions, often employing coupling agents and transition-metal catalysts, as seen in analogous spirocyclic systems .

Properties

IUPAC Name

1,3-benzodioxol-5-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c18-15(12-1-2-13-14(9-12)21-11-20-13)17-5-8-22-16(10-17)3-6-19-7-4-16/h1-2,9H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLIJPVHLZPXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Construction of the Spirocyclic Framework: The spirocyclic structure can be synthesized via a multi-step process involving the formation of a lactam intermediate, followed by cyclization with appropriate reagents.

    Final Coupling Step: The final step involves coupling the benzo[d][1,3]dioxole moiety with the spirocyclic lactam under conditions that promote the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(1,9-dioxa-4-azaspiro[5

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest. The compound may interact with tubulin, disrupting microtubule dynamics and leading to mitotic blockade.

Comparison with Similar Compounds

(3R,3S,6S,9R)-3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclobutyl-1-oxa-4-azaspiro[5.5]undecan-9-amine

  • Structure : Shares the benzodioxole and spirocyclic backbone but replaces the ketone bridge with a cyclobutylamine group.
  • Synthesis : Synthesized via condensation of benzo[d][1,3]dioxole-5-carbaldehyde with cyclobutanamine, yielding 18% crude product (70% NMR purity) .

1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives

  • Structure : Replaces the dioxa system with triaza groups and introduces pyrimidine/benzyl substituents (e.g., compound 8 in ).
  • Synthesis : Relies on Buchwald-Hartwig coupling and Boc-deprotection steps, achieving moderate yields (e.g., 41% for compound 7 ) .
  • Key Differences : Additional nitrogen atoms enhance hydrogen-bonding capacity, while bulkier substituents may impede membrane permeability relative to the target compound.

Benzodioxole-Based Non-Spirocyclic Analogs

Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone (CAS: 1420867-95-3)

  • Structure : Features a smaller azetidine ring instead of the spirocyclic system.
  • Properties : Molecular weight = 235.24 g/mol; polar hydroxymethyl group increases solubility in aqueous media .
  • Key Differences : Reduced steric hindrance compared to the spirocyclic system may improve synthetic accessibility but lower metabolic stability.

Benzo[d][1,3]dioxol-5-yl Acetate (CAS: 326-58-9)

  • Structure : Simplifies the target compound by replacing the spirocyclic amine with an acetate ester.
  • Properties : Molecular weight = 180.16 g/mol; lacks basicity due to the absence of nitrogen .
  • Key Differences : The ester group renders it more lipophilic, favoring applications in fragrance or polymer chemistry rather than drug design.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Yield/Purity
Target Compound C₁₆H₁₇NO₅ 303.31 Benzodioxole, spirocyclic dioxa-aza Not reported
(3R)-3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclobutyl... C₁₉H₂₄N₂O₂ 312.41 Cyclobutylamine, spirocyclic oxa-aza 18% yield, 70% purity
Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone C₁₂H₁₃NO₄ 235.24 Azetidine, hydroxymethyl Not reported
9-(6-(Benzylamino)pyrimidin-4-yl)-4-(6-((4,4-dimethylpiperidin-1-yl)methyl)pyridin-3-yl)-1,4,9-triazaspiro[5.5]undecan-2-one C₃₄H₄₂N₈O₂ 602.76 Triaza-spiro, benzylpyrimidine 41% yield

Research Findings and Implications

  • Synthetic Challenges : The target compound’s spirocyclic system requires precise stereochemical control, as evidenced by low yields (8–18%) in analogous syntheses .
  • Physicochemical Properties : The ketone bridge in the target compound may enhance binding to carbonyl-recognizing enzymes compared to ester or amine analogs .

Biological Activity

Benzo[d][1,3]dioxole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The compound Benzo[d][1,3]dioxol-5-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone represents a unique structure that may exhibit potent biological effects.

Chemical Structure and Properties

The compound's molecular formula is C19H23N2O5C_{19}H_{23}N_{2}O_{5} with a molecular weight of approximately 357.39 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to a spirocyclic framework, which is known to influence its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole structures. For instance, derivatives synthesized with similar frameworks demonstrated significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver cancer), HCT116 (colon cancer), MCF-7 (breast cancer).
  • IC50 Values :
    • For compound 5-(benzo[d][1,3]dioxol-5-yl)-thiourea derivatives:
      • HepG2: 2.38 µM
      • HCT116: 1.54 µM
      • MCF7: 4.52 µM
    • Standard drug doxorubicin showed higher IC50 values of 7.46 µM for HepG2, indicating that the synthesized compounds were more effective in inhibiting cancer cell proliferation .

The anticancer mechanisms were explored through various assays:

  • EGFR Inhibition : The compounds inhibited the epidermal growth factor receptor (EGFR), a key player in cancer cell signaling.
  • Apoptosis Assessment : Annexin V-FITC assays indicated increased apoptosis in treated cells.
  • Cell Cycle Analysis : Treatment led to cell cycle arrest at specific phases.
  • Mitochondrial Pathway Involvement : Alterations in the expression of Bax and Bcl-2 proteins were noted, suggesting involvement of the mitochondrial apoptosis pathway .

Antibacterial Activity

Compounds derived from benzo[d][1,3]dioxole have also shown promising antibacterial activity. A series of derivatives were tested against both Gram-positive and Gram-negative bacteria:

CompoundMIC (nM)Bacterial Strain
4e80Sarcina
4e110Staphylococcus aureus
6c90Sarcina

These results indicate that certain derivatives possess potent antibacterial properties superior to standard antibiotics .

Case Studies and Research Findings

  • Study on Thiourea Derivatives : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and evaluated their anticancer activity across multiple cell lines. The findings revealed that most compounds exhibited significant cytotoxicity with lower IC50 values compared to established chemotherapeutics .
  • Antibacterial Screening : Another research effort focused on synthesizing pyrazoline derivatives containing benzo[d][1,3]dioxole. These compounds displayed high antibacterial activity against various pathogens, suggesting potential for development as new antibacterial agents .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of this spirocyclic compound often employs Prins cascade cyclization , where aldehydes react with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide derivatives under controlled conditions (e.g., acid catalysis, 80–100°C). This method achieves spirocyclic morpholinotetrahydropyran frameworks with moderate yields (40–60%) . Alternative routes include multi-step coupling reactions involving benzo[d][1,3]dioxole precursors and azaspiro intermediates, with solvents like acetonitrile or DMF optimizing reactivity. Reaction time (12–48 hrs) and stoichiometric ratios (1:1.2 for aldehyde:amine) are critical to minimize by-products like uncyclized intermediates. Purification via silica gel chromatography or recrystallization enhances purity (>95%) .

Basic: How can spectroscopic and computational methods be used to characterize its molecular structure?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify key structural features, such as the benzo[d][1,3]dioxole protons (δ 6.7–7.1 ppm) and spirocyclic ether/amine signals (δ 3.0–4.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
  • HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]+^+ at m/z 361.1524) .
  • Computational Modeling : Density Functional Theory (DFT) calculates electron density distributions and local kinetic energy, correlating with experimental NMR shifts and stability predictions .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions in bioactivity (e.g., anti-HIV vs. anticancer effects) often arise from:

  • Structural Analogues : Minor substitutions (e.g., methoxy vs. benzo[d][1,3]dioxol-5-yl groups) alter target binding. Compare activity across derivatives using structure-activity relationship (SAR) models .
  • Assay Variability : Standardize assays (e.g., HIV-1 RT inhibition vs. cytotoxicity in HeLa cells) with controls like PD 404182. Use surface plasmon resonance (SPR) to quantify binding affinities .
  • Metabolic Stability : Assess liver microsome stability to differentiate intrinsic activity from metabolic artifacts .

Advanced: How can molecular docking and dynamics simulations predict its interactions with biological targets?

Methodological Answer:

  • Target Selection : Prioritize targets like HIV-1 reverse transcriptase or serotonin receptors based on structural analogs (e.g., 9-(benzo[d][1,3]dioxol-5-yl) derivatives show 2–3-fold higher HIV inhibition) .
  • Docking Workflow : Use AutoDock Vina to simulate ligand-receptor binding. Parameterize the spirocyclic amine’s conformational flexibility and hydrogen-bonding potential with the target’s active site .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and interaction entropy to validate docking poses .

Advanced: What experimental designs optimize pharmacokinetic properties while retaining bioactivity?

Methodological Answer:

  • Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyls) to the azaspiro ring to enhance solubility without disrupting the dioxole’s π-π stacking. Measure logP via shake-flask assays .
  • Metabolic Profiling : Use human liver microsomes to identify vulnerable sites (e.g., ester hydrolysis). Stabilize via fluorination (e.g., 1,1-difluoro substitution in spirocycles) .
  • In Vivo PK Studies : Administer 10 mg/kg doses in rodent models and quantify plasma half-life via LC-MS. Compare with analogs lacking spirocyclic motifs .

Advanced: How does the spirocyclic framework influence physicochemical properties and reactivity?

Methodological Answer:

  • Conformational Rigidity : The 1,9-dioxa-4-azaspiro[5.5]undecane core restricts rotational freedom, enhancing binding selectivity. Compare with non-spiro analogs using X-ray crystallography .
  • Hydrogen-Bonding Capacity : The spirocyclic ether and amine groups act as H-bond donors/acceptors. Titrate with DMSO in 1^1H NMR to map H-bond interactions .
  • Acid/Base Stability : Test stability at pH 2–10. The spirocyclic structure resists ring-opening under acidic conditions (pH <4) due to steric hindrance .

Advanced: What analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-MS : Use a C18 column (ACN/water gradient) to separate impurities. Detect at 254 nm and confirm via MS fragmentation patterns .
  • ICP-OES : Quantify residual metal catalysts (e.g., Pd from coupling reactions) below 10 ppm .
  • Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed (e.g., Prins cyclization with chiral catalysts) .

Advanced: How can in silico models guide the design of derivatives with improved CNS permeability?

Methodological Answer:

  • Blood-Brain Barrier (BBB) Penetration : Use SwissADME to predict BBB scores. Optimize by reducing molecular weight (<450 Da) and polar surface area (<90 Ų) .
  • P-gp Efflux Risk : Simulate P-glycoprotein binding with MOE. Modify substituents (e.g., replace 4-chlorophenyl with trifluoromethyl) to minimize efflux .
  • Free Energy Perturbation (FEP) : Calculate binding free energy changes for derivatives targeting CNS receptors (e.g., σ1 receptor) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.